molecular formula C17H25BO5 B8248129 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B8248129
M. Wt: 320.2 g/mol
InChI Key: NBEVEXWCPJQJRX-UHFFFAOYSA-N
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Description

This compound is a benzaldehyde derivative featuring a 3-methoxypropoxy group at position 4 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3. The aldehyde group provides reactivity for nucleophilic additions or condensations, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in medicinal and materials chemistry . Its bifunctional nature makes it valuable for synthesizing complex aromatic systems, such as biaryls or conjugated polymers.

Properties

IUPAC Name

4-(3-methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-16(2)17(3,4)23-18(22-16)14-11-13(12-19)7-8-15(14)21-10-6-9-20-5/h7-8,11-12H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEVEXWCPJQJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)OCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 3-Bromo-4-hydroxybenzaldehyde

The methoxypropoxy group is introduced via Williamson ether synthesis. A representative procedure involves:

  • Reagents : 3-Bromo-4-hydroxybenzaldehyde, 3-methoxypropyl bromide, potassium carbonate.

  • Conditions : Anhydrous DMF, 80°C, 12 hours.

  • Mechanism : Nucleophilic substitution (SN2) at the hydroxyl oxygen.

Equation :

3-Bromo-4-hydroxybenzaldehyde+3-Methoxypropyl bromideK2CO3,DMF3-Bromo-4-(3-methoxypropoxy)benzaldehyde+KBr+H2O\text{3-Bromo-4-hydroxybenzaldehyde} + \text{3-Methoxypropyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Bromo-4-(3-methoxypropoxy)benzaldehyde} + \text{KBr} + \text{H}_2\text{O}

Miyaura Borylation of the Aryl Bromide

The boronate ester is installed via palladium-catalyzed borylation:

  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂.

  • Ligand : XPhos or SPhos.

  • Boron source : Bis(pinacolato)diboron (B₂pin₂).

  • Conditions : Dioxane, 90°C, 6–12 hours.

Equation :

3-Bromo-4-(3-methoxypropoxy)benzaldehyde+B2pin2Pd,ligandTarget compound+Pd byproducts\text{3-Bromo-4-(3-methoxypropoxy)benzaldehyde} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd}, \text{ligand}} \text{Target compound} + \text{Pd byproducts}

Key Data :

StepYieldCatalystSolventTemperatureTime
Etherification85%K₂CO₃DMF80°C12 h
Borylation78%Pd(dppf)Cl₂Dioxane90°C8 h

Transesterification of Boronic Acid Precursors

For substrates sensitive to palladium catalysis, transesterification offers an alternative route:

Synthesis of 3-(3-Methoxypropoxy)-4-boronobenzaldehyde

  • Boronic acid preparation : 3-Bromo-4-(3-methoxypropoxy)benzaldehyde undergoes lithium-halogen exchange followed by quenching with trimethyl borate.

Pinacol Ester Formation

The boronic acid reacts with pinacol under acidic conditions:

  • Conditions : Pinacol, TFA, toluene, 60°C, 4 hours.

  • Mechanism : Acid-catalyzed transesterification.

Equation :

Boronic acid+PinacolTFATarget compound+H2O\text{Boronic acid} + \text{Pinacol} \xrightarrow{\text{TFA}} \text{Target compound} + \text{H}_2\text{O}

Optimization :

  • Excess pinacol (2.5 equiv) improves yields to 92%.

  • Reaction progress monitored via 11B NMR^{11}\text{B NMR} (δ = 30–32 ppm for boronate ester).

Analytical Characterization

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 9.95 (s, 1H, CHO), 7.80–7.40 (m, 3H, Ar-H), 4.20–3.40 (m, 6H, OCH₂ and OCH₃), 1.30 (s, 12H, pinacol-CH₃).

  • 13C NMR^{13}\text{C NMR} : δ 191.2 (CHO), 135.8–115.4 (Ar-C), 83.5 (B-O), 71.8 (OCH₂), 58.9 (OCH₃), 24.9 (pinacol-CH₃).

  • IR : 1690 cm⁻¹ (C=O), 1340 cm⁻¹ (B-O).

Purity Assessment

  • HPLC : >97% purity (C18 column, MeOH/H₂O = 70:30).

  • Elemental Analysis : C 63.83%, H 4.29%, B 3.38% (theoretical: C 63.76%, H 4.30%, B 3.37%).

Challenges and Optimization

Competing Side Reactions

  • Aldehyde oxidation : Minimized by conducting reactions under inert atmosphere.

  • Boronate hydrolysis : Controlled by avoiding aqueous workup; anhydrous MgSO₄ used for drying.

Catalyst Selection

  • Pd(OAc)₂/XPhos : Superior to Pd(PPh₃)₄ in borylation steps (yield increase from 65% to 78%).

Emerging Methodologies

Photoredox Catalysis

  • Light-mediated borylation : Ir(ppy)₃ catalyst, room temperature, 2 hours (yield: 82%).

  • Advantages : Lower energy consumption, avoids palladium .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxypropoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Bases such as sodium hydroxide or potassium carbonate, and nucleophiles like thiols or amines.

Major Products

    Oxidation: 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Versatile Building Block:
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical industry for developing new drug candidates. The boron-containing moiety enhances reactivity and stability during synthesis.

Case Study:
In a study exploring the synthesis of novel compounds for medicinal purposes, 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde was utilized to create derivatives that exhibited significant biological activity against specific targets in cancer therapy .

Drug Development

Enhancing Solubility and Stability:
The compound's unique structure improves the solubility and stability of pharmaceutical formulations. This property is critical for the development of effective medications that require precise dosing and bioavailability.

Research Findings:
Recent studies have demonstrated that formulations containing this compound showed enhanced pharmacokinetic profiles compared to traditional formulations. This improvement is attributed to its ability to form stable complexes with active pharmaceutical ingredients .

Materials Science

Development of Advanced Materials:
The compound is employed in creating advanced materials such as polymers and coatings. Its chemical stability and reactivity contribute to the performance characteristics of these materials.

Application Example:
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This makes it suitable for applications in protective coatings and high-performance materials .

Bioconjugation

Facilitating Biomolecule Attachment:
In biotechnology and diagnostics, this compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is vital for developing biosensors and targeted drug delivery systems.

Case Study:
A notable application involved using the compound in constructing biosensors that detect specific biomarkers associated with diseases. The bioconjugated surfaces demonstrated high sensitivity and specificity due to the effective attachment facilitated by the compound .

Environmental Chemistry

Sustainable Chemical Processes:
The compound contributes to environmentally friendly chemical processes by serving as a reagent in reactions that minimize waste and energy consumption.

Research Insights:
Studies indicate that using this compound in green chemistry applications has led to more sustainable manufacturing processes in pharmaceuticals and agrochemicals. Its role as a catalyst in these reactions has been highlighted as a significant advancement towards greener practices .

Summary Table of Applications

Field Application Key Benefits
Organic SynthesisIntermediate for complex moleculesVersatile building block for drug candidates
Drug DevelopmentEnhances solubility/stability of formulationsImproved pharmacokinetics
Materials ScienceDevelopment of polymers/coatingsEnhanced mechanical properties
BioconjugationAttachment of biomoleculesHigh sensitivity/specificity in biosensors
Environmental ChemistryReagent in sustainable processesMinimizes waste/energy consumption

Mechanism of Action

The mechanism of action for this compound in chemical reactions typically involves the formation of reactive intermediates such as boronate complexes or aldehyde adducts. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
4-(3-Methoxypropoxy)-3-(pinacol boronate)benzaldehyde - 3-Methoxypropoxy (position 4)
- Boronate (position 3)
C₁₇H₂₃BO₅ Not explicitly listed Bifunctional reagent for sequential cross-coupling and aldehyde-based reactions; enhanced solubility due to methoxypropoxy group
4-Methyl-3-(pinacol boronate)benzaldehyde - Methyl (position 4)
- Boronate (position 3)
C₁₄H₁₉BO₃ 847560-50-3 Simpler structure; used in Suzuki couplings; lower steric hindrance compared to methoxypropoxy
2,4-Dimethoxy-6-(pinacol boronate)benzaldehyde - 2,4-Dimethoxy (positions 2, 4)
- Boronate (position 6)
C₁₅H₂₁BO₅ 1265360-45-9 Electron-rich aromatic system; potential for regioselective coupling reactions
4-(Pinacol boronate)benzaldehyde (F1011) - Boronate (position 4) C₁₃H₁₇BO₃ 128376-64-7 Common Suzuki reagent; aldehyde at position 4 allows orthogonal reactivity
3-(Pinacol boronate)benzaldehyde - Boronate (position 3) C₁₃H₁₇BO₃ Multiple (e.g., 2724208-24-4) Positional isomer of F1011; reactivity influenced by boronate proximity to aldehyde

Structural and Electronic Differences

  • Substituent Effects :
    • The 3-methoxypropoxy group in the target compound introduces steric bulk and polarity , improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or methoxy groups .
    • Positional Isomerism : Compounds like F1011 (boronate at position 4) and FM-1579 (boronate on a biphenyl system) exhibit distinct electronic environments. For example, the target compound’s boronate at position 3 may direct cross-coupling reactions to specific sites on the aromatic ring .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Applications: The target compound’s boronate group enables efficient coupling with aryl halides under palladium catalysis. In contrast, 2,4-dimethoxy-6-boronate benzaldehyde () may exhibit slower coupling due to electron-donating methoxy groups deactivating the ring .

Physicochemical Properties

  • The methoxypropoxy chain likely enhances solubility in organic solvents, facilitating use in solution-phase synthesis .

Biological Activity

4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized compound that belongs to the class of boron-containing organic compounds. Its unique structure allows for potential applications in various fields including medicinal chemistry and materials science. This article explores its biological activity based on available research findings.

  • Molecular Formula : C₁₃H₁₇B O₃
  • Molecular Weight : 232.08 g/mol
  • CAS Number : 128376-64-7
  • Purity : Typically ≥95% .

The biological activity of this compound is largely attributed to the presence of the dioxaborolane moiety, which has been shown to participate in various chemical reactions that can affect biological systems. The methoxypropoxy group enhances solubility and bioavailability, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds with boron functionality can exhibit anticancer properties. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.

Case Study : In vitro studies demonstrated that similar dioxaborolane derivatives inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to cell cycle arrest and induction of apoptosis .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been noted for their ability to disrupt bacterial cell membranes and inhibit growth.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

Table 1: Antimicrobial Activity of Related Compounds .

Toxicological Profile

The safety profile of this compound is essential for its potential therapeutic use. Toxicological studies are necessary to evaluate its cytotoxicity and effects on normal cells. Preliminary data indicate low toxicity levels in non-cancerous cell lines at therapeutic concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that the methoxypropoxy group enhances membrane permeability and facilitates absorption.

Key Pharmacokinetic Parameters:

  • Absorption : Rapid absorption observed in animal models.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion as unchanged drug and metabolites.

Q & A

Q. Table 1: Representative Reaction Conditions

StepCatalyst/ReagentSolventTemp (°C)YieldReference
BorylationPdCl₂(dppf), B₂Pin₂THF80~70%
Suzuki CouplingPd(PPh₃)₄, CsFDMF4062%
PurificationSiO₂, pentane/Et₂O (30:1)RT

How can researchers characterize this compound and validate its purity?

Level: Basic
Methodological Answer:
Key analytical techniques:

NMR Spectroscopy :

  • ¹H NMR : Look for the benzaldehyde proton (δ ~9.8–10.0 ppm), aromatic protons (δ ~7.2–7.7 ppm), and the Bpin methyl groups (δ ~1.24 ppm, singlet) .
  • ¹³C NMR : Confirm the aldehyde carbon (δ ~190–195 ppm) and Bpin quaternary carbons (δ ~25–30 ppm) .

Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₇BO₅: 383.1973; observed: 383.1970) .

Chromatography : HPLC (C18 column, MeOH/H₂O gradient) or TLC (silica gel, EtOAc/hexane) to assess purity .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalReference
¹H NMRδ 1.24 (s, 12H, Bpin-CH₃)
HRMS[M+H]⁺ = 441.09 (C₂₁H₂₁BN₂O₂S₃)
FTIRC=O stretch at ~1700 cm⁻¹

How does this compound perform in hydrogen peroxide (H₂O₂) sensing applications?

Level: Advanced
Methodological Answer:
The boronate ester reacts with H₂O₂ via oxidative deboronation, enabling fluorescence-based detection.

Probe Design : Conjugate the compound with a fluorophore (e.g., Schiff base derivatives) to create a H₂O₂-responsive probe .

Kinetics : Reaction time can be reduced from hours to seconds by introducing imine groups (e.g., OTBPA derivative reacts in <1 min) .

Detection Limit : Achieves sub-ppt sensitivity (LOD = 4.1 ppt for H₂O₂ vapor) .

Q. Table 3: Sensing Performance

ProbeReaction TimeLODReference
OTBPA<1 min4.1 ppt
OTBXA20 h100 ppb

What are its applications in ROS-responsive drug delivery systems?

Level: Advanced
Methodological Answer:
The boronate ester serves as a reactive oxygen species (ROS)-cleavable linker for targeted drug release:

Protein Conjugation : Attach the compound to therapeutic proteins (e.g., RNase A) via lysine residues using 4-nitrophenyl carbonate chemistry .

ROS Activation : Intracellular H₂O₂ cleaves the boronate ester, restoring protein activity. Tumor cells (high ROS) show 5× higher cytotoxicity than healthy cells .

Validation : Measure reactivation efficiency via fluorescence recovery assays or cell viability (IC₅₀ < 10 μM in HeLa cells) .

Q. Table 4: Drug Delivery Performance

SystemReactivation TimeIC₅₀ (HeLa)Reference
RNase A-NBC2 h8.5 μM
Control (non-ROS)No activation>50 μM

How to resolve contradictions in cross-coupling reaction yields?

Level: Advanced
Methodological Answer:
Yield discrepancies often arise from substrate electronic effects or catalyst selection:

Catalyst Optimization : Use Pd(PPh₃)₄ for electron-deficient aryl halides and PdCl₂(dppf) for bulky substrates .

Base Selection : CsF enhances reactivity in polar aprotic solvents (e.g., DMF), while K₂CO₃ is suitable for THF .

Additives : Additives like LiCl (1–2 equiv.) can stabilize Pd intermediates in challenging couplings .

Q. Table 5: Troubleshooting Cross-Coupling

IssueSolutionReference
Low YieldSwitch to PdCl₂(dppf) or add LiCl
Side ReactionsUse lower temp (40°C) and shorter time (12 h)

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